molecular formula C12H13NO B8308187 2-(2-Methoxy-phenyl)-3-methyl-but-2-ene nitrile

2-(2-Methoxy-phenyl)-3-methyl-but-2-ene nitrile

Cat. No. B8308187
M. Wt: 187.24 g/mol
InChI Key: CTXLWYOORFANDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102899B2

Procedure details

According to the procedure described by Example 1, o-methoxybenzylcyanide (18.6 g, 127 mmol) is condensed with acetone (50 ml) under addition of methanol (6.5 ml) and KOH (3.33 g, 50 mmol) to yield, after workup and distillation at 106-110° C./0.05 mbar, 2-(2-methoxyphenyl)-3-methyl-but-2-ene nitrile (1.7 g, 7%).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.33 g
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][C:6]#[N:7].[CH3:12][C:13]([CH3:15])=O.[OH-].[K+]>CO>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](=[C:13]([CH3:15])[CH3:12])[C:6]#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
COC1=C(CC#N)C=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
3.33 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield
DISTILLATION
Type
DISTILLATION
Details
after workup and distillation at 106-110° C./0.05 mbar, 2-(2-methoxyphenyl)-3-methyl-but-2-ene nitrile (1.7 g, 7%)

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C(C#N)=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.